molecular formula C9H9BrF3NO B8116844 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine

Cat. No.: B8116844
M. Wt: 284.07 g/mol
InChI Key: BYFZTYXZLBDKFN-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a methylamine group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine typically involves multiple steps. One common method includes the bromination of a trifluoromethoxy-substituted phenyl compound, followed by the introduction of a methylamine group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may utilize continuous flow reactors to optimize the reaction conditions and scale up the production efficiently .

Chemical Reactions Analysis

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other trifluoromethoxy-substituted phenylamines and brominated phenyl compounds. Compared to these, 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N-methylmethanamine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse reactions and applications, making it a valuable tool in research and industry.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethoxy)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c1-14-5-6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFZTYXZLBDKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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